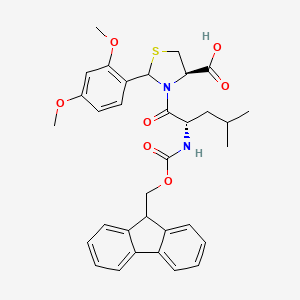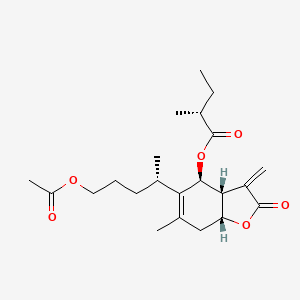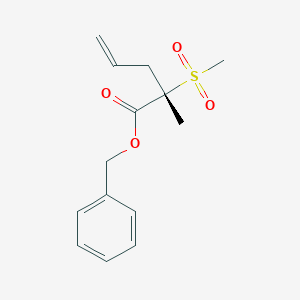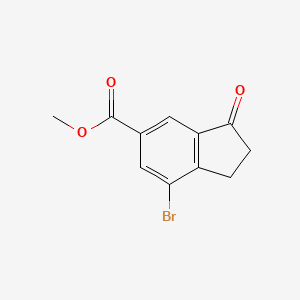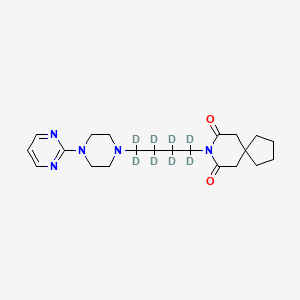
Buspirone-d8
Übersicht
Beschreibung
Buspirone-d8 is a deuterated form of buspirone, an anxiolytic agent primarily used for the treatment of generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms in the buspirone molecule, making it useful as an internal standard in mass spectrometry for the quantification of buspirone levels in biological samples .
Wirkmechanismus
Target of Action
Buspirone-d8, like its parent compound buspirone, primarily targets the serotonin 5-HT1A receptor . This receptor plays a crucial role in mood regulation and feelings of well-being . This compound acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex .
Mode of Action
This compound interacts with its targets, the 5-HT1A receptors, to enhance serotonergic activity in the brain’s anxiety and fear circuitry . As a full agonist at presynaptic 5-HT1A receptors, this compound initially causes activation of these autoreceptors and inhibition of 5-HT release . This interaction results in changes in neurotransmitter activity, leading to a reduction in anxiety symptoms .
Biochemical Pathways
It is known that buspirone alters monoaminergic and gabaergic systems in a manner different from that of the benzodiazepines . It is also suggested that buspirone orchestrates activity within a neural matrix to achieve effective treatment of anxiety while preserving arousal and attentional processes .
Pharmacokinetics
Buspirone is well absorbed but is subject to first-pass metabolism, resulting in a mean systemic availability of approximately 4 percent . It is eliminated primarily by oxidative metabolism, producing several hydroxylated metabolites, including 5-hydroxy-buspirone and 1-pyrimidinylpiperazine . Buspirone is highly protein-bound (more than 95 percent), interacting with both albumin and alpha-acid glycoprotein .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in anxiety symptoms and preservation of retinal structure and fortification of cellular defenses against oxidative stress . In vitro studies have shown that buspirone enhances cell survival and preserves structural integrity during oxidative injury to the retinal pigment epithelium .
Action Environment
Several factors can influence the action, efficacy, and stability of this compound. These include the individual’s metabolism, the severity of their anxiety, and their overall health status . For example, people with slower metabolisms or more severe anxiety may take longer to notice the effects of the medication
Biochemische Analyse
Biochemical Properties
Buspirone-d8, like its parent compound Buspirone, is a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A . It binds to the 5-HT1A receptor with an IC50 of 5.6 nM . This interaction inhibits forskolin-induced adenylate cyclase activity in primary CA1 hippocampal pyramidal cells .
Cellular Effects
The binding of this compound to the 5-HT1A receptor influences cell function by modulating serotonin signaling . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 5-HT1A receptor, which is a type of G protein-coupled receptor . This binding inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP . This can lead to changes in gene expression and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be quantified using liquid chromatography–tandem mass spectrometry . The compound is stable in human plasma when stored on a bench top for 6.43 hours, in an autosampler (10 °C) for 70.05 hours, and after three freeze-thaw cycles .
Subcellular Localization
The subcellular localization of this compound is not specifically known. Given its role as a 5-HT1A receptor agonist, it is likely to be found in regions of the cell where these receptors are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Buspirone-d8 involves the incorporation of deuterium atoms into the buspirone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize the deuterated compound directly. For example, deuterated piperazine can be used as a starting material to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Buspirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: It can undergo reduction reactions to form reduced metabolites.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced metabolites, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Buspirone-d8 has several scientific research applications, including:
Pharmacokinetic Studies: It is used as an internal standard in mass spectrometry to quantify buspirone levels in biological samples, aiding in pharmacokinetic and bioavailability studies.
Metabolic Studies: The compound is used to study the metabolism of buspirone in the body, helping to identify and quantify its metabolites.
Drug Development: this compound is used in the development of new anxiolytic drugs by providing insights into the pharmacokinetics and metabolism of buspirone analogs.
Neuroscience Research: It is used to study the effects of buspirone on neurotransmitter systems, particularly the serotonin system, in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buspirone: The non-deuterated form of Buspirone-d8, used for the treatment of anxiety disorders.
Tandospirone: Another anxiolytic agent that acts on serotonin receptors, similar to buspirone.
Gepirone: A compound with a similar mechanism of action, used for the treatment of anxiety and depression.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for accurate quantification of buspirone in complex biological matrices using mass spectrometry .
Eigenschaften
IUPAC Name |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/i3D2,4D2,10D2,11D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRAEMEVRGPNT-QGZHXTQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016550 | |
| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204395-49-3 | |
| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 204395-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


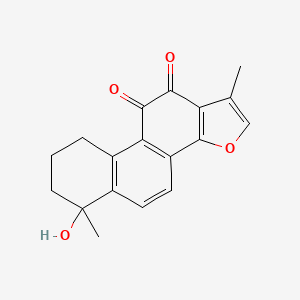

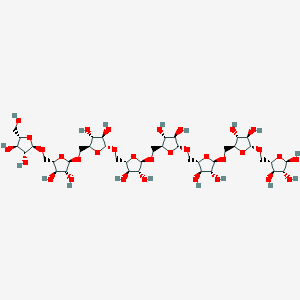
![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)
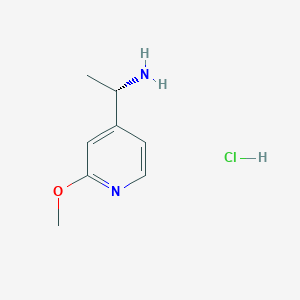
![2-Amino-N-[3-(benzyloxy)-1-[1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl]-2-methylpropanamide Methanesulfonate](/img/structure/B3028350.png)
